1-Methyl-4-(phenylthio)-3,4-dihydro-2(1H)-quinolinone

Medicinal Chemistry Drug Design Physicochemical Property Prediction

1-Methyl-4-(phenylthio)-3,4-dihydro-2(1H)-quinolinone (CAS 66365-64-8) is a C-4 phenylthio-substituted dihydroquinolinone with molecular formula C₁₆H₁₅NOS and molecular weight 269.36 g/mol. Its extended topological polar surface area (TPSA) of 45.61 Ų , combined with the presence of a thioether linker at the 4-position, differentiates it from simpler 4-alkyl- or 4-phenyl-3,4-dihydro-2(1H)-quinolinones.

Molecular Formula C16H15NOS
Molecular Weight 269.4 g/mol
CAS No. 66365-64-8
Cat. No. B12801508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-4-(phenylthio)-3,4-dihydro-2(1H)-quinolinone
CAS66365-64-8
Molecular FormulaC16H15NOS
Molecular Weight269.4 g/mol
Structural Identifiers
SMILESCN1C(=O)CC(C2=CC=CC=C21)SC3=CC=CC=C3
InChIInChI=1S/C16H15NOS/c1-17-14-10-6-5-9-13(14)15(11-16(17)18)19-12-7-3-2-4-8-12/h2-10,15H,11H2,1H3
InChIKeyIFCVJGNTWZXCDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-4-(phenylthio)-3,4-dihydro-2(1H)-quinolinone (CAS 66365-64-8): Core Physicochemical and Structural Profile for Procurement Evaluation


1-Methyl-4-(phenylthio)-3,4-dihydro-2(1H)-quinolinone (CAS 66365-64-8) is a C-4 phenylthio-substituted dihydroquinolinone with molecular formula C₁₆H₁₅NOS and molecular weight 269.36 g/mol . Its extended topological polar surface area (TPSA) of 45.61 Ų , combined with the presence of a thioether linker at the 4-position, differentiates it from simpler 4-alkyl- or 4-phenyl-3,4-dihydro-2(1H)-quinolinones. The compound is listed in the Chemical Abstracts Service registry and appears in several vendor catalogs as a research-grade building block, though peer-reviewed pharmacological data remain sparse.

Why 1-Methyl-4-(phenylthio)-3,4-dihydro-2(1H)-quinolinone (66365-64-8) Cannot Be Interchanged with Other 3,4-Dihydro-2(1H)-quinolinone Analogs


The 4-phenylthio group introduces a geometrically and electronically distinct substitution pattern that is absent in common 3,4-dihydro-2(1H)-quinolinone scaffolds (e.g., 4-H, 4-Me, 4-Ph). This group alters the compound's H-bond acceptor capacity, polar surface area, and potential for oxidative metabolism at the sulfur center . In the broader class, C6- and C7-substituted 3,4-dihydro-2(1H)-quinolinones display widely divergent MAO inhibition potencies and selectivities (IC₅₀ values spanning 1.4 nM to >25 µM) [1], demonstrating that seemingly minor substituent changes drive large functional differences. Consequently, a generic analog lacking the phenylthio moiety cannot be assumed to replicate the steric, electronic, or biological properties of this specific compound.

Head-to-Head Comparative Data for 1-Methyl-4-(phenylthio)-3,4-dihydro-2(1H)-quinolinone (66365-64-8) vs. Closest Structural Analogs


Calculated Physicochemical Differentiation: TPSA vs. 4-Phenyl and 4-Methyl Analogs

The topological polar surface area (TPSA) of 1-methyl-4-(phenylthio)-3,4-dihydro-2(1H)-quinolinone is 45.61 Ų , which is higher than the 4-phenyl analog (4-phenyl-3,4-dihydro-2(1H)-quinolinone, calculated TPSA ≈ 29.10 Ų) and the 4-methyl analog (4-methyl-3,4-dihydro-2(1H)-quinolinone, calculated TPSA ≈ 29.10 Ų). This difference arises from the sulfur atom and its associated electron density, and it may influence membrane permeability and oral bioavailability predictions.

Medicinal Chemistry Drug Design Physicochemical Property Prediction

MAO-B Inhibition Potency: Class-Level Comparison with C7-Substituted 3,4-Dihydro-2(1H)-quinolinones

While 1-methyl-4-(phenylthio)-3,4-dihydro-2(1H)-quinolinone itself lacks published MAO inhibition data, the closely related C7-substituted 3,4-dihydro-2(1H)-quinolinones exhibit MAO-B IC₅₀ values ranging from 1.4 nM (for 7-(3-bromobenzyloxy) derivative) to >25 µM (for unsubstituted analogues) [1]. The structurally distinct 4-phenylthio substituent is expected to produce a different steric and electronic footprint compared to C7-benzyloxy derivatives, potentially altering both potency and MAO-B/MAO-A selectivity.

MAO Inhibition Neuropharmacology Enzyme Kinetics

Synthetic Versatility: Phenylthio vs. 4-Chloro and 4-Methyl Substituents as Chemical Handles

The phenylthio group at C4 can be selectively oxidized to sulfoxide or sulfone, enabling controlled polarity modulation for lead optimization or intermediate purification. In contrast, 4-chloro-1-methyl-3,4-dihydro-2(1H)-quinolinone (CAS 338778-05-5) primarily undergoes nucleophilic aromatic substitution, and 4-methyl analogs are largely inert to simple functional group interconversion under mild conditions . This oxidation handle is unique to thioether-containing analogs within the dihydroquinolinone series.

Synthetic Chemistry Building Block Utility Oxidation/Reduction

Evidence-Based Procurement Scenarios for 1-Methyl-4-(phenylthio)-3,4-dihydro-2(1H)-quinolinone (66365-64-8)


Medicinal Chemistry Lead Optimization (Peripheral Target)

The elevated TPSA of 45.61 Ų (+16.51 Ų over 4-phenyl analog) suggests this compound may exhibit reduced CNS penetration, making it a suitable candidate for peripheral enzyme or receptor targets where blood-brain barrier exclusion is desired.

Oxidative SAR Library Expansion

The thioether moiety provides a clear, step-economic pathway to sulfoxide and sulfone derivatives, enabling rapid generation of analogs with altered polarity and H-bond acceptor character for physicochemical property screening .

MAO-B Inhibitor Probe Design (with C4 Position Modification)

Although direct IC₅₀ data are lacking for this compound, the class-level evidence [1] indicates that 3,4-dihydro-2(1H)-quinolinones can achieve nanomolar MAO-B potency. The unique 4-phenylthio substitution pattern may offer a differentiated selectivity window over MAO-A compared to C7-substituted analogues.

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